molecular formula C14H18N4S B7476858 N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine

N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine

Cat. No. B7476858
M. Wt: 274.39 g/mol
InChI Key: KBHVCDBOJNKSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of several cytokines.

Mechanism of Action

CP-690,550 selectively inhibits N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, CP-690,550 blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). In addition, CP-690,550 has been shown to reduce the number of circulating T cells and B cells in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CP-690,550 in lab experiments is its specificity for N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which allows for the selective inhibition of the N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine signaling pathway without affecting other JAK family members. However, one limitation of CP-690,550 is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several potential future directions for the research of CP-690,550. One direction is the investigation of its potential use in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine inhibitors based on the structure of CP-690,550. Additionally, the combination of CP-690,550 with other immunomodulatory agents may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 4-aminothieno[3,2-d]pyrimidine with 1-cyclopropylpiperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain pure CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its potential use in the prevention of transplant rejection and graft-versus-host disease.

properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-2-11(1)18-6-3-10(4-7-18)17-14-13-12(5-8-19-13)15-9-16-14/h5,8-11H,1-4,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHVCDBOJNKSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine

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